- One-pot synthesis of conjugated alkyne nitriles from aldehydes, Tetrahedron Letters, 2007, 48(13), 2299-2301

Cas no 935-02-4 (3-phenylprop-2-ynenitrile)

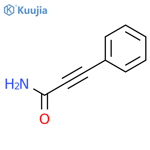

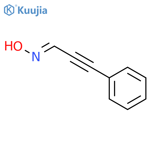

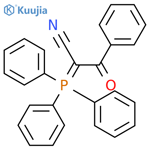

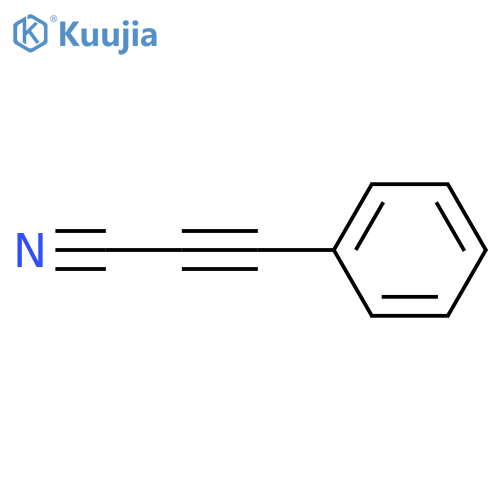

3-phenylprop-2-ynenitrile structure

商品名:3-phenylprop-2-ynenitrile

3-phenylprop-2-ynenitrile 化学的及び物理的性質

名前と識別子

-

- 3-Phenylpropiolonitrile

- 3-Phenyl-2-propynenitrile

- 2-Propyne nitrile,3-phenyl-(9CI)

- 2-Propynenitrile,3-phenyl-

- 3-phenylprop-2-ynenitrile

- C9H5N

- 1-Cyano-2-phenylacetylene

- Cyanophenylacetylene

- NSC 71547

- Phenylcyanoacetylene

- Phenylpropiolonitrile

- Phenylpropynenitrile

- 2-Propynenitrile, 3-phenyl- (9CI)

- 2-Propynenitrile, 3-phenyl-

- Propiolonitrile, phenyl-

- Phenylpropiolique nitrile [French]

- Phenylpropiolique nitrile

- phenylpropionitril

- NSC71547

- Phenyl-propynenitrile

- 3-Phenylpropalonitrile

- 3-phenyl-prop-2-ynenitrile

- NCIOpen2_000538

- 3-Phenyl-2-propynenitrile (ACI)

- Propiolonitrile, phenyl- (6CI, 7CI, 8CI)

- 1-Phenyl-2-cyanoacetylene

- 3-Phenylpropynenitrile

- EN300-1237351

- 4-09-00-02329 (Beilstein Handbook Reference)

- SCHEMBL1539081

- 3-Phenyl-2-propynenitrile, 98%

- P2333

- AI3-11802

- DA-00639

- MFCD19300770

- IYXVSRXFGYDNEV-UHFFFAOYSA-N

- DTXSID90239443

- AS-18614

- BRN 0386022

- NSC-71547

- 935-02-4

- SY107492

- AKOS015998910

- CS-W013484

-

- MDL: MFCD19300770

- インチ: 1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H

- InChIKey: IYXVSRXFGYDNEV-UHFFFAOYSA-N

- ほほえんだ: N#CC#CC1C=CC=CC=1

- BRN: 0386022

計算された属性

- せいみつぶんしりょう: 127.04200

- どういたいしつりょう: 127.042199

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.09

- ゆうかいてん: 37.0 to 41.0 deg-C

- ふってん: 229°C(lit.)

- フラッシュポイント: 88 ºC

- 屈折率: 1.4804 (estimate)

- PSA: 23.79000

- LogP: 1.56168

3-phenylprop-2-ynenitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301+H311+H331-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 25

- セキュリティの説明: 45

- RTECS番号:UE0220000

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- 包装グループ:III

3-phenylprop-2-ynenitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-phenylprop-2-ynenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-5g |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 5g |

¥1909.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-25g |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 25g |

¥9339.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046982-100mg |

3-Phenylpropiolonitrile |

935-02-4 | 98% | 100mg |

¥121.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13120-1g |

3-Phenylpropiolonitrile |

935-02-4 | 1g |

¥626.0 | 2021-09-04 | ||

| Ambeed | A184302-5g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 5g |

$289.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-250MG |

3-phenylprop-2-ynenitrile |

935-02-4 | 95% | 250MG |

¥ 224.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF873-1G |

3-phenylprop-2-ynenitrile |

935-02-4 | 95% | 1g |

¥ 580.00 | 2023-04-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227280-1g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 1g |

¥360.0 | 2024-04-17 | |

| Fluorochem | 208742-5g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 5g |

£272.00 | 2022-02-28 | |

| Fluorochem | 208742-25g |

3-Phenylpropiolonitrile |

935-02-4 | 95% | 25g |

£894.00 | 2022-02-28 |

3-phenylprop-2-ynenitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: tert-Butyllithium , Triphenylphosphine Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.3 Reagents: Sodium chloride Solvents: Water ; -78 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.3 Reagents: Water

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.3 Reagents: Water

リファレンス

- Preparation of nitriles from primary amides under Swern oxidation conditions, Tetrahedron Letters, 1997, 38(12), 2099-2102

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Gallium chloride Solvents: Acetonitrile ; 4 h, 80 °C

リファレンス

- Tin or gallium-catalyzed cyanide-transition metal-free synthesis of nitriles from aldehydes or oximes, Tetrahedron Letters, 2016, 57(50), 5700-5702

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 15 - 30 min, rt

リファレンス

- SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles, Synlett, 2019, 30(12), 1484-1488

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: 4,4′-Bipyridine (MOF with copper and carbazole tricarboxylate) , Copper (MOF with bipyridine and carbazole tricarboxylate) , 4,4′,4′′-(9H-Carbazole-3,6,9-triyl)tris[benzoic acid] (MOF with copper and bipyridine) Solvents: Acetonitrile ; 9 h, 90 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Copper metal organic framework (Cu-MOF) catalytic material, its preparation method and application in synthesis of 3-phenylpropynonitrile derivative, China, , ,

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Dimethyl sulfoxide ; 30 - 60 min, rt

1.2 Reagents: Sulfonyl fluoride ; 12 h, rt

1.2 Reagents: Sulfonyl fluoride ; 12 h, rt

リファレンス

- Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO, Journal of Organic Chemistry, 2019, 84(9), 5803-5812

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

リファレンス

- 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent, Organic Letters, 2000, 2(6), 795-797

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt

リファレンス

- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 30 min, -60 °C

1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C

1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Diethyl chlorophosphate ; -60 °C → rt; 30 min, rt; rt → -60 °C

1.3 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Ethylbenzene , Tetrahydrofuran ; -60 °C; 1 h, -60 °C

1.4 Reagents: Ammonium chloride Solvents: Water

リファレンス

- One-pot synthesis of propynoates and propynenitriles, Canadian Journal of Chemistry, 2017, 95(2), 144-148

ごうせいかいろ 15

はんのうじょうけん

1.1 Catalysts: 2364654-64-6 Solvents: Acetonitrile ; 8 h, 90 °C

リファレンス

- Reversible Structural Transformations of Metal-Organic Frameworks as Artificial Switchable Catalysts for Dynamic Control of Selectively Cyanation Reaction, Chemistry - A European Journal, 2019, 25(44), 10366-10374

ごうせいかいろ 16

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Ammonium acetate , Iodobenzene diacetate Catalysts: Tempo Solvents: Acetonitrile , Water ; 2 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Pd-Catalyzed C-H Functionalization of Indole-Containing Alkene-Tethered Aryl Halides with Alkynes To Construct Indole Alkaloid Scaffolds, Organic Letters, 2022, 24(15), 2910-2914

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 10 min, rt

1.2 16 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt

1.5 Reagents: Water ; rt

1.2 16 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Ammonium acetate , Tempo , Iodobenzene diacetate Solvents: Acetonitrile , Water ; 2 h, rt

1.5 Reagents: Water ; rt

リファレンス

- Enantioselective Nickel-Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution, Journal of the American Chemical Society, 2021, 143(14), 5308-5313

ごうせいかいろ 19

ごうせいかいろ 20

3-phenylprop-2-ynenitrile Raw materials

- 3-Oxo-3-phenyl-2-(triphenylphosphoranylidene)propanenitrile

- Benzenepropanal, oxime

- 3-Phenylpropiolamide

- 3-phenylpropynal oxime

- 3-Phenylpropiolaldehyde

- Iodobenzene

- 1-CYANOIMIDAZOLE

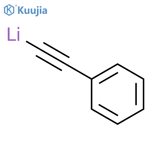

- Lithium Phenylacetylide

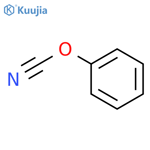

- Phenyl Cyanate (Stabilized with PPE)

- 3-oxo-3-phenyl-propanenitrile

- 3-Phenyl-2-propyn-1-ol

- Benzaldehyde

3-phenylprop-2-ynenitrile Preparation Products

3-phenylprop-2-ynenitrile 関連文献

-

Po-Jung Chou,Wei-Yang Yu,Jui-Cheng Kao,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. A 2023 11 19514

-

Rasmi P. Bhaskaran,Kalinga H. Nayak,Beneesh P. Babu RSC Adv. 2021 11 24570

-

Wei Zhou,Yicheng Zhang,Pinhua Li,Lei Wang Org. Biomol. Chem. 2012 10 7184

-

Chris J. Bennett,Sébastien B. Morales,Sébastien D. Le Picard,André Canosa,Ian R. Sims,Y. H. Shih,A. H. H. Chang,Xibin Gu,Fantong Zhang,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2010 12 8737

-

Min Sun Kang,Theresa Wai See Kong,Joycelyn Yi Xin Khoo,Teck-Peng Loh Chem. Sci. 2021 12 13613

935-02-4 (3-phenylprop-2-ynenitrile) 関連製品

- 1799439-18-1(3-Chloropyrazolo[1,5-a]pyridine)

- 2024164-27-8(tert-butyl 3-(3-oxopentan-2-yl)azetidine-1-carboxylate)

- 2734878-31-8(Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)

- 2649064-46-8(1,1-difluoro-4-(2-isocyanatoethyl)cyclohexane)

- 1241910-79-1(4-[2-(hydroxymethyl)piperidin-1-yl]benzonitrile)

- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)

- 2137670-02-9(Benzeneacetonitrile, 4-(4-benzofuranyl)-)

- 1808603-60-2(1-(4-chlorobenzenesulfonyl)-N-(cyanomethyl)piperidine-4-carboxamide)

- 1805951-94-3(5-(Difluoromethyl)-4-(trifluoromethyl)pyridine-2-carbonyl chloride)

- 1226455-70-4(2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935-02-4)3-phenylprop-2-ynenitrile

清らかである:99%/99%

はかる:5g/25g

価格 ($):260.0/912.0